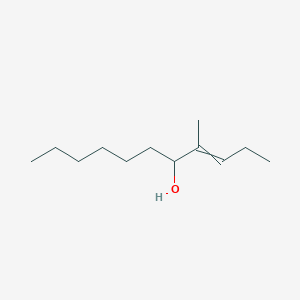![molecular formula C21H15Cl2N3O6 B14386713 1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) CAS No. 88608-85-9](/img/structure/B14386713.png)
1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is a complex organic compound characterized by its aromatic structure with multiple nitro and chloro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) typically involves multiple steps, including nitration, halogenation, and coupling reactions. A common synthetic route might involve:
Nitration: Introduction of nitro groups to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro groups using chlorine gas or other chlorinating agents in the presence of a catalyst.
Coupling Reaction: Formation of the final compound through a coupling reaction involving the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group using strong oxidizing agents.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen substitution reactions where the chloro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its multiple functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-methylurea)
- 1,1’-[(4-Methyl-1,3-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)
- 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-pyridylmethylurea)
Uniqueness
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
88608-85-9 |
|---|---|
Fórmula molecular |
C21H15Cl2N3O6 |
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
1,2-bis[(3-chloro-2-nitrophenyl)methyl]-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C21H15Cl2N3O6/c1-12-16(11-15-5-3-7-18(23)21(15)26(31)32)13(8-9-19(12)24(27)28)10-14-4-2-6-17(22)20(14)25(29)30/h2-9H,10-11H2,1H3 |
Clave InChI |
GPJHSQDDYNCOBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1CC2=C(C(=CC=C2)Cl)[N+](=O)[O-])CC3=C(C(=CC=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


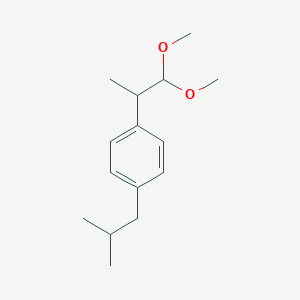
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
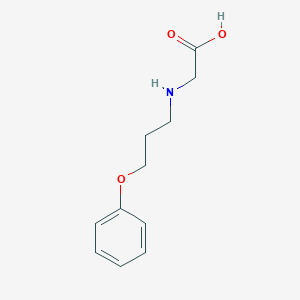
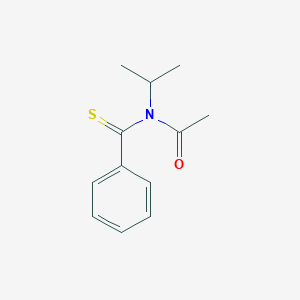
amino}-L-alanine](/img/structure/B14386679.png)
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

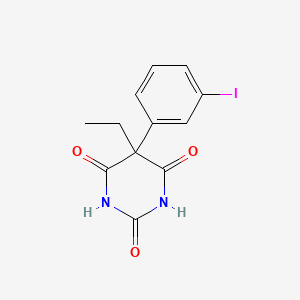
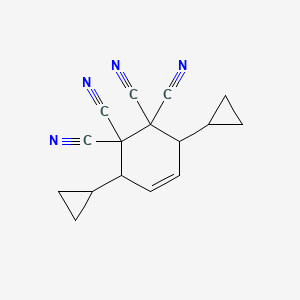
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
